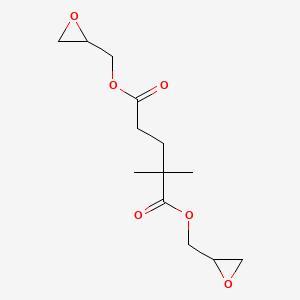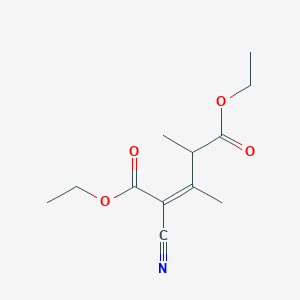
diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate is an organic compound with a complex structure that includes ester and cyano functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate typically involves the reaction of diethyl malonate with a suitable nitrile compound under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the active methylene group of diethyl malonate reacts with the nitrile to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the ester groups under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of esters, amides, or thioesters.
Wissenschaftliche Forschungsanwendungen
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism by which diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate exerts its effects involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These interactions can modulate biochemical pathways and influence the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the cyano group.
Ethyl cyanoacetate: Contains a cyano group and an ester, but with a different carbon skeleton.
Methyl cyanoacetate: Similar to ethyl cyanoacetate but with a methyl ester group.
Uniqueness
Diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate is unique due to its combination of ester and cyano functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for multiple reaction pathways, making it a versatile compound in synthetic chemistry and industrial processes.
Eigenschaften
CAS-Nummer |
34611-29-5 |
|---|---|
Molekularformel |
C12H17NO4 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
diethyl (Z)-2-cyano-3,4-dimethylpent-2-enedioate |
InChI |
InChI=1S/C12H17NO4/c1-5-16-11(14)9(4)8(3)10(7-13)12(15)17-6-2/h9H,5-6H2,1-4H3/b10-8- |
InChI-Schlüssel |
DFJHICALOXKUIQ-NTMALXAHSA-N |
Isomerische SMILES |
CCOC(=O)C(C)/C(=C(/C#N)\C(=O)OCC)/C |
Kanonische SMILES |
CCOC(=O)C(C)C(=C(C#N)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


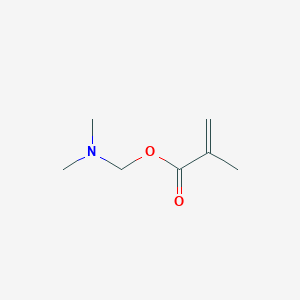
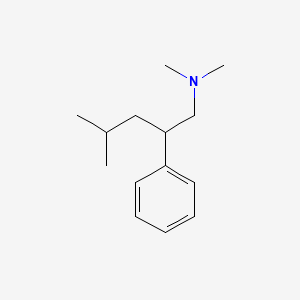

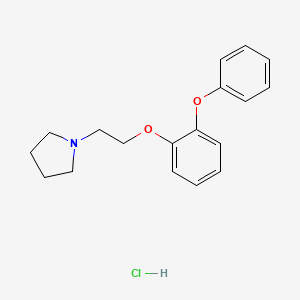

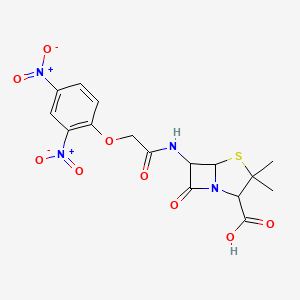
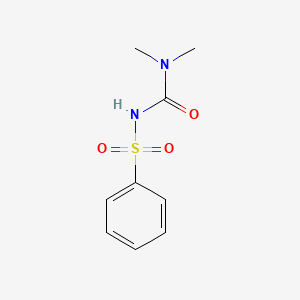



![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
